Cas no 2034270-04-5 (N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluorobenzenesulfonamido)propanamide)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluorobenzenesulfonamido)propanamide structure](https://www.kuujia.com/scimg/cas/2034270-04-5x500.png)
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluorobenzenesulfonamido)propanamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(3-fluorophenylsulfonamido)propanamide
- N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluorobenzenesulfonamido)propanamide
- N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-[(3-fluorophenyl)sulfonylamino]propanamide
-
- Inchi: 1S/C20H20FN3O6S/c21-15-7-4-8-16(11-15)31(28,29)22-10-9-18(25)23-17(14-5-2-1-3-6-14)12-24-19(26)13-30-20(24)27/h1-8,11,17,22H,9-10,12-13H2,(H,23,25)
- InChI Key: DSINNNGUTOXTJE-UHFFFAOYSA-N
- SMILES: S(C1C=CC=C(C=1)F)(NCCC(NC(C1C=CC=CC=1)CN1C(=O)OCC1=O)=O)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 31
- Rotatable Bond Count: 9
- Complexity: 765
- XLogP3: 1.3
- Topological Polar Surface Area: 130
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluorobenzenesulfonamido)propanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6514-6018-5mg |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluorobenzenesulfonamido)propanamide |
2034270-04-5 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6514-6018-5μmol |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluorobenzenesulfonamido)propanamide |
2034270-04-5 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6514-6018-10mg |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluorobenzenesulfonamido)propanamide |
2034270-04-5 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6514-6018-75mg |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluorobenzenesulfonamido)propanamide |
2034270-04-5 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6514-6018-3mg |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluorobenzenesulfonamido)propanamide |
2034270-04-5 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6514-6018-4mg |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluorobenzenesulfonamido)propanamide |
2034270-04-5 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6514-6018-1mg |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluorobenzenesulfonamido)propanamide |
2034270-04-5 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6514-6018-2mg |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluorobenzenesulfonamido)propanamide |
2034270-04-5 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6514-6018-50mg |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluorobenzenesulfonamido)propanamide |
2034270-04-5 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6514-6018-100mg |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluorobenzenesulfonamido)propanamide |
2034270-04-5 | 100mg |
$248.0 | 2023-09-08 |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluorobenzenesulfonamido)propanamide Related Literature
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Esteban E. Ureña-Benavides,Christopher L. Kitchens RSC Adv., 2012,2, 1096-1105
Additional information on N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluorobenzenesulfonamido)propanamide
Research Brief on N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluorobenzenesulfonamido)propanamide (CAS: 2034270-04-5)
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluorobenzenesulfonamido)propanamide (CAS: 2034270-04-5) is a novel small-molecule compound that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique oxazolidinone and fluorobenzenesulfonamide moieties, has shown promising potential in targeting specific biological pathways. Recent studies have focused on its synthesis, mechanism of action, and therapeutic applications, particularly in the context of inflammatory and oncological diseases.
The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluorobenzenesulfonamido)propanamide involves a multi-step process that ensures high purity and yield. Key steps include the formation of the oxazolidinone ring and the subsequent introduction of the fluorobenzenesulfonamide group. Advanced analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS) have been employed to confirm the structural integrity of the compound. These synthetic and analytical efforts are critical for ensuring the reproducibility and scalability of the compound for further preclinical and clinical studies.
Recent in vitro and in vivo studies have elucidated the compound's mechanism of action, which appears to involve the modulation of key signaling pathways associated with inflammation and cell proliferation. Specifically, N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluorobenzenesulfonamido)propanamide has been shown to inhibit the activity of certain kinases and transcription factors that are overexpressed in pathological conditions. These findings suggest that the compound could serve as a valuable tool for understanding disease mechanisms and as a potential lead for drug development.
In addition to its mechanistic insights, preliminary pharmacological evaluations have demonstrated favorable pharmacokinetic properties of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluorobenzenesulfonamido)propanamide. The compound exhibits good bioavailability and metabolic stability, which are essential for its transition from bench to bedside. Furthermore, toxicity studies have indicated a reasonable safety profile, although further investigations are warranted to fully assess its long-term effects.
The therapeutic potential of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluorobenzenesulfonamido)propanamide is particularly notable in the context of cancer and autoimmune diseases. For instance, recent studies have reported its efficacy in reducing tumor growth in xenograft models, as well as its ability to attenuate inflammatory responses in animal models of rheumatoid arthritis. These findings highlight the compound's versatility and its potential to address unmet medical needs in diverse therapeutic areas.
Despite these promising results, several challenges remain to be addressed. Future research should focus on optimizing the compound's potency and selectivity, as well as exploring its potential synergies with existing therapies. Additionally, large-scale clinical trials will be necessary to validate its efficacy and safety in human populations. Collaborative efforts between academia and industry will be crucial for advancing the development of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluorobenzenesulfonamido)propanamide and translating it into a clinically viable therapeutic agent.
In conclusion, N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluorobenzenesulfonamido)propanamide (CAS: 2034270-04-5) represents a promising candidate in the field of chemical biology and medicinal chemistry. Its unique structural features, combined with its demonstrated biological activity and favorable pharmacokinetic properties, make it a compelling subject for further research. As the scientific community continues to explore its potential, this compound may pave the way for innovative therapeutic strategies in the treatment of complex diseases.
2034270-04-5 (N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluorobenzenesulfonamido)propanamide) Related Products
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)



